

preclinical in vitro and in vivo characterization of Aficamten

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Preclinical Profile of Aficamten: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aficamten (formerly CK-274) is a next-generation, selective, small-molecule allosteric inhibitor of cardiac myosin being developed for the treatment of hypertrophic cardiomyopathy (HCM).[1] Preclinical research has extensively characterized its in vitro and in vivo properties, demonstrating its potential to address the hypercontractility that is a hallmark of HCM. This technical guide provides a comprehensive overview of the preclinical data, detailing the experimental protocols and presenting key quantitative findings in a structured format to facilitate understanding and further research.

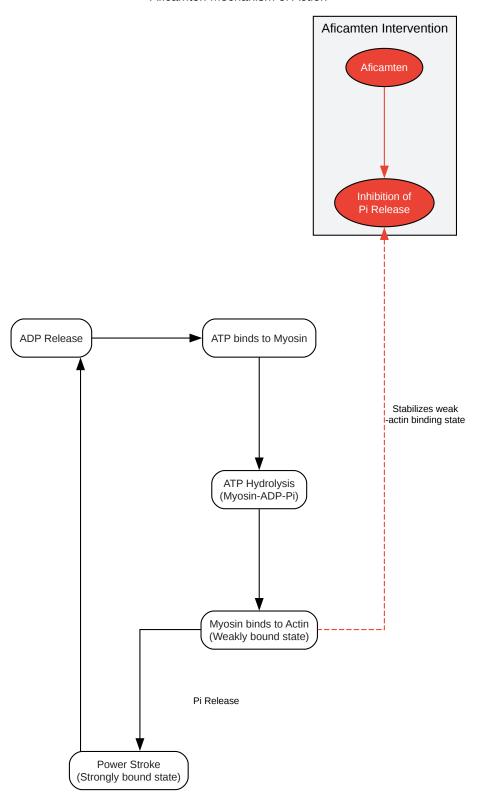
Mechanism of Action

Aficamten directly targets cardiac myosin, the motor protein responsible for heart muscle contraction.[2] It binds to a distinct allosteric site on the cardiac myosin heavy chain, stabilizing a pre-power stroke state.[3][4] This action inhibits the rate of phosphate release from myosin, which is a critical step in the ATP hydrolysis cycle that powers muscle contraction.[3] By slowing this process, aficamten reduces the number of active actin-myosin cross-bridges formed during each cardiac cycle, thereby decreasing the force of contraction without



significantly affecting the calcium transient.[5][6][7] This targeted modulation of sarcomere function addresses the underlying hypercontractility in HCM.[8][9]

Aficamten Mechanism of Action





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Caption: Aficamten's mechanism of action within the cardiac sarcomere contraction cycle.

In Vitro Characterization Biochemical Assays

2.1.1. Myosin ATPase Activity

Aficamten's inhibitory effect on cardiac myosin ATPase activity is a key measure of its direct target engagement.

Table 1: Inhibition of Bovine Cardiac Myofibril ATPase Activity

Compound	IC50 (µM)	
Aficamten (R-isomer)	> 8-fold lower than S-isomer	
Aficamten (S-isomer)	> 39	

Data sourced from discovery chemistry article on Aficamten.[8]

Experimental Protocol: Bovine Cardiac Myofibril ATPase Assay

- Preparation: Isolate myofibrils from bovine cardiac tissue.
- Reaction Mixture: Prepare a reaction buffer containing myofibrils, ATP, and varying concentrations of Aficamten or vehicle control.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C).
- Measurement: Quantify the amount of inorganic phosphate (Pi) released using a colorimetric assay (e.g., malachite green).
- Data Analysis: Plot the rate of Pi release against the drug concentration to determine the IC50 value.

2.1.2. In Vitro Motility Assay



This assay visualizes the effect of **Aficamten** on the movement of actin filaments propelled by myosin.

Experimental Protocol: In Vitro Motility Assay

- Surface Preparation: Coat a glass surface with heavy meromyosin (HMM) from bovine cardiac muscle.
- Filament Visualization: Add fluorescently labeled actin filaments to the HMM-coated surface in the presence of ATP.
- Treatment: Introduce varying concentrations of **Aficamten** or vehicle control.
- Imaging: Observe and record the movement of actin filaments using fluorescence microscopy.
- Analysis: Quantify the filament gliding velocity. Aficamten demonstrated a dose-dependent reduction in actin filament gliding velocity.[4]

Cellular Assays

2.2.1. Cardiomyocyte Contractility

The effect of **Aficamten** on the contractility of isolated cardiomyocytes provides a cellular-level confirmation of its mechanism.

Experimental Protocol: Isolated Cardiomyocyte Contractility Assay

- Isolation: Isolate primary adult rat ventricular cardiomyocytes.
- Loading: Load the cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
 to measure intracellular calcium transients.
- Pacing: Electrically pace the cardiomyocytes to induce contractions.
- Treatment: Perfuse the cells with varying concentrations of **Aficamten** or vehicle control.



- Measurement: Simultaneously measure cardiomyocyte fractional shortening (as an index of contractility) and intracellular calcium transients.
- Results: **Aficamten** was shown to reduce cardiomyocyte fractional shortening in a dose-dependent manner without altering calcium transients.[4][7]



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Caption: Overview of key in vitro experimental assays for **Aficamten** characterization.

In Vivo Characterization Pharmacodynamics in Animal Models

3.1.1. Healthy Animal Models

The acute pharmacodynamic effects of **Aficamten** were evaluated in healthy Sprague Dawley rats and beagle dogs. Following a single oral dose, echocardiography was performed at various time points. **Aficamten** produced dose-dependent and reversible reductions in left ventricular fractional shortening.[4][10]

3.1.2. Disease Models

- Feline Model of HCM: In cats with a naturally occurring A31P MYBPC3 mutation and obstructive HCM, Aficamten demonstrated dose-dependent reductions in left ventricular systolic function, left ventricular outflow tract (LVOT) pressure gradient, and isovolumetric relaxation times.[11][12] A single oral dose of 2 mg/kg reduced left ventricular fractional shortening.[13]
- Mouse Model of HCM: In mice carrying the hypertrophic R403Q cardiac myosin mutation,
 Aficamten reduced cardiac contractility.[3][4]

Pharmacokinetics



The preclinical pharmacokinetic profile of **Aficamten** was characterized across multiple species to predict its human pharmacokinetics.

Table 2: In Vitro Pharmacokinetic Properties of Aficamten

Parameter	Human	Mouse	Rat	Dog	Monkey
Plasma Protein Unbound (%)	10.4	24.9	6.7	1.6	13.9
Blood-to- Plasma Ratio	0.81	1.14	0.69	0.74	0.77
Metabolic Stability	High in liver microsomes	-	-	-	-
Permeability (Caco-2)	High	-	-	-	-

Data compiled from preclinical pharmacokinetic studies.[14][15][16]

Table 3: In Vivo Pharmacokinetic Properties of Aficamten

Parameter	Mouse	Rat	Dog	Monkey
Clearance (mL/min/kg)	8.8	2.1	3.3	11
Volume of Distribution (L/kg)	-	0.53	11	-
Oral Bioavailability (%)	98	-	-	41

Data compiled from preclinical pharmacokinetic studies.[14][15][16]



Experimental Protocol: In Vivo Pharmacokinetic Studies

- Animal Models: Utilize various species (e.g., mouse, rat, dog, monkey).
- Dosing: Administer Aficamten via intravenous and oral routes.
- Sample Collection: Collect blood samples at multiple time points post-dosing.
- Analysis: Measure plasma concentrations of Aficamten using LC-MS/MS.
- Parameter Calculation: Determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Metabolism and Drug-Drug Interaction Potential

- Metabolism: In vitro studies identified eight metabolites, with hydroxylated metabolites being predominant.[14][15] The metabolism of Aficamten involves multiple cytochrome P450 (CYP) enzymes, including 2C8, 2C9, 2D6, and 3A4.[14][15][17] This multi-CYP metabolism mitigates the risk of significant drug-drug interactions.[17]
- Drug-Drug Interaction Potential: Preclinical assessments predicted no significant CYP-based drug-drug interaction liability for **Aficamten** as a precipitant.[14][15]

Safety Pharmacology

Core battery safety pharmacology studies were conducted to assess the potential off-target effects of **Aficamten**. In repeated-dose toxicology studies in rats (up to 6 months) and dogs (up to 9 months), the primary adverse findings at supratherapeutic doses were cardiac-related (atrial/ventricular dilatation and increased heart weights), consistent with exaggerated on-target pharmacology.[10] These effects were largely reversible, suggesting that should they occur in a clinical setting, they may be manageable.[10]

Conclusion

The comprehensive preclinical in vitro and in vivo characterization of **Aficamten** has established a strong foundation for its clinical development. Its selective mechanism of action, favorable pharmacokinetic profile, and manageable safety findings in preclinical models support its potential as a targeted therapy for hypertrophic cardiomyopathy. The data presented



in this guide highlight the rigorous preclinical evaluation that has paved the way for ongoing and future clinical investigations.

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